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An In-depth Technical Guide to the Molecular Structure of 4-(1H-Imidazol-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the molecular structure, properties,
and applications of 4-(1H-Imidazol-4-yl)benzoic acid (IBA). As a bifunctional molecule
incorporating both a hydrogen-bond-donating/accepting imidazole ring and a coordinating
carboxylate group, IBA is a molecule of significant interest in medicinal chemistry and materials
science. We will delve into the analytical techniques used for its structural elucidation, explore
its behavior in the solid state, present a robust synthesis protocol, and discuss its pivotal role
as a pharmacophore and a structural building block for advanced materials like Metal-Organic
Frameworks (MOFs). This document is designed to serve as a practical resource, blending
established data with field-proven insights to support research and development endeavors.

Introduction: The Significance of a Bifunctional
Scaffold

4-(1H-Imidazol-4-yl)benzoic acid is a heterocyclic compound that stands out due to the
strategic placement of its functional groups. The molecule consists of a benzoic acid moiety
substituted at the 4-position with an imidazole ring. This unique arrangement confers a rigid,
linear geometry and bifunctional character, making it an exceptionally versatile building block.
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The imidazole ring is a ubiquitous pharmacophore in drug discovery, capable of acting as a
proton donor, proton acceptor, and a coordinating ligand for metal ions in metalloenzymes. The
benzoic acid group provides a strong acidic site for salt formation and a robust point of
attachment for creating amides, esters, or for coordinating to metal ions to form extended
crystalline structures.

Crucially, the connectivity of the imidazole ring is a key structural determinant. This guide
focuses on the 4-(1H-Imidazol-4-yl)benzoic acid isomer, where the phenyl ring is attached to
the C4 carbon of the imidazole. It is essential to distinguish it from its common isomer, 4-(1H-
Imidazol-1-yl)benzoic acid, where the phenyl ring is attached to the N1 nitrogen. This
seemingly subtle difference profoundly impacts the molecule's electronic properties, spatial
orientation, and its utility in synthesis, which will be a recurring theme in this guide.

Physicochemical and Structural Properties

The fundamental properties of 4-(1H-Imidazol-4-yl)benzoic acid are summarized below.
These data are critical for experimental design, from selecting appropriate solvents to
predicting reactivity.

Property Value Source(s)

_ 4-(1H-Imidazol-4-yl)benzoic
Chemical Name

acid
Abbreviation 4-H2IBA [1]
CAS Number 13569-97-6 [2]
Molecular Formula C10HsN20:2 [2]
Molecular Weight 188.19 g/mol [2]

Typically a white to off-white
Appearance id
soli

) Carboxylic Acid, Imidazole,
Key Functional Groups )
Phenyl Ring

Storage Conditions 2-8°C, protected from light [2]
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Elucidation of Molecular Structure

Confirming the precise molecular structure and connectivity of 4-(1H-Imidazol-4-yl)benzoic
acid is paramount. A multi-technique approach involving spectroscopy and crystallography is
required for unambiguous validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the isomeric identity of the molecule
in solution. The key to distinguishing the 4-yl isomer from the 1-yl isomer lies in the symmetry
and chemical shifts of the protons on the benzoic acid ring.

o Expert Insight: For the target 4-yl isomer, the substitution at the C4 position of the benzene
ring creates a highly symmetrical AA'BB' spin system. This typically manifests as two distinct
doublets in the aromatic region of the *H NMR spectrum, each integrating to 2H. In contrast,
a 1,3-substituted isomer would show a more complex pattern, often including a triplet and
multiple doublets[3].

Table 2: Predicted *H and 3C NMR Spectral Data (Predicted values based on standard
substituent effects in DMSO-de. Actual experimental values may vary.)
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BENCHE

Nucleus

Assignment

Predicted
Chemical Shift

(3, ppm)

Expected
Multiplicity

Key Insights

1H NMR

Carboxyl (-
COOH)

>12.0

Broad Singlet (br

s)

Highly
deshielded,
exchangeable

proton.

Imidazole H2'

~8.0-8.2

Singlet (s)

Proton between
two nitrogen
atoms is
characteristically
deshielded.

Benzoic Acid H2,
H6

~7.9-8.1

Doublet (d)

Protons ortho to
the electron-
withdrawing
carboxyl group.
Appears as a
clean doublet

due to symmetry.

Benzoic Acid H3,
H5

~7.8-79

Doublet (d)

Protons ortho to
the imidazole

substituent.

Imidazole H5'

~7.7-7.8

Singlet (s)

The second
proton on the

imidazole ring.

Imidazole (-NH)

Variable

Broad Singlet (br

s)

Chemical shift is
concentration
and temperature

dependent.

13C NMR

Carboxyl (C=0)

~167

Singlet

Carbonyl carbon
of the carboxylic

acid.
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] ) Quaternary
Benzoic Acid C1, )
ca ~128 - 132 Singlets carbons of the
benzene ring.
Due to
symmetry, only
) ) two signals are
Benzoic Acid ]
~125-130 Singlets expected for the
C2,C6/C3,C5
four protonated
benzene
carbons.
Three distinct
. signals
Imidazole C2', ) o
~115 - 140 Singlets confirming the
C4', C5'

imidazole ring

carbons.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

e IR Spectroscopy: This technique confirms the presence of key functional groups. Expected
characteristic peaks include a very broad O-H stretch from the carboxylic acid dimer
centered around 2500-3300 cm™1, a sharp C=0 stretch around 1700 cm~1, C=C aromatic
stretches around 1600 cm~%, and C-N stretches associated with the imidazole ring.

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the
elemental composition by providing a highly accurate molecular weight (188.18 g/mol ). The
fragmentation pattern can also provide structural clues, often showing loss of H20 and CO:
from the carboxylic acid group.

X-ray Crystallography: The Definitive Solid-State
Structure

While spectroscopic methods define the molecule's connectivity, X-ray crystallography provides
its precise three-dimensional structure in the solid state, including bond lengths, angles, and
intermolecular interactions.
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Although a crystal structure for the free 4-(1H-Imidazol-4-yl)benzoic acid ligand is not readily
available in open-access databases, its structural behavior is extensively documented within a
series of Metal-Organic Frameworks (MOFs)[1]. In these structures, the molecule acts as a
linker (denoted 4-HIBA™), bridging metal centers.

» Structure in Coordinated State: In a series of copper, cadmium, zinc, and cobalt MOFs, the
4-HIBA~ ligand demonstrates its utility as a rigid, linear connector[1]. The carboxylate group
typically coordinates to the metal centers, while the imidazole ring can either remain
protonated and engage in hydrogen bonding or deprotonate to coordinate to another metal
center, showcasing its versatile binding modes.

o Comparative Analysis with the 1-yl Isomer: To understand the likely structure of the free
ligand, we can draw valuable insights from the known crystal structure of its isomer, 4-(1H-
Imidazol-1-yl)benzoic acid[4][5]. In this isomer, the imidazole and benzene rings are not
coplanar, exhibiting a dihedral angle of 14.5(1)°[4][5]. The dominant intermolecular
interaction is a strong O-H---N hydrogen bond between the carboxylic acid of one molecule
and the unprotonated nitrogen of the imidazole ring of a neighboring molecule, forming
extended chains[4][5]. It is highly probable that the 4-yl isomer engages in similar strong
hydrogen-bonding interactions in its solid state.

Synthesis and Purification

The synthesis of 4-(1H-Imidazol-4-yl)benzoic acid can be achieved through several routes. A
common and reliable method is the construction of the imidazole ring from a functionalized
benzoic acid precursor, such as 4-formylbenzoic acid, via a multicomponent reaction.

Representative Synthesis Protocol (Radziszewski
Reaction)

This protocol is based on the well-established Radziszewski imidazole synthesis, which
condenses an a-dicarbonyl compound (or its equivalent), an aldehyde, and ammonia.

Workflow: Synthesis of 4-(1H-Imidazol-4-yl)benzoic acid
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Reactants

(4-Formylbenzoic Acid)

1. Combine reactants in solvent
(e.g., Ethanol/Water)

Gmmonium Hydroxide (Ammonia SourceD

2. Heat mixture under reflux
(e.g., 4-6 hours)

(3. Monitor reaction via TLC)

Workup & Purification

(4. Cool reaction mixture)
5. Adjust pH to ~6-7
with Acetic Acid

A 4
(6. Collect precipitate by filtration)
(7. Recrystallize from Ethanol/\Nater)

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of the target compound.
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Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, combine 4-formylbenzoic acid (1 equivalent), aqueous glyoxal (40% wt., 1.1
equivalents), and an excess of ammonium hydroxide (e.g., 10 equivalents) in a suitable
solvent like ethanol.

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6
hours. The progress of the reaction should be monitored by Thin Layer Chromatography
(TLC) until the starting aldehyde is consumed.

Workup: Allow the mixture to cool to room temperature. A precipitate may form. Carefully
neutralize the basic solution by adding glacial acetic acid dropwise until the pH is
approximately 6-7. This will protonate the carboxylate and ensure the product is in its neutral,
less soluble form.

Isolation: Collect the resulting precipitate by vacuum filtration and wash the filter cake with
cold water, followed by a small amount of cold ethanol to remove impurities.

Purification: The crude solid can be further purified by recrystallization from a hot
ethanol/water mixture to yield the final product as a crystalline solid.

Self-Validation: The success of the synthesis is validated at each stage. TLC confirms the
consumption of reactants. The correct pH adjustment is crucial for precipitation. Finally, the
purity of the final product must be confirmed by the analytical methods described in Section
3.0 (NMR, MS) and by melting point analysis.

Applications in Research and Development

The unique molecular structure of 4-(1H-Imidazol-4-yl)benzoic acid makes it a valuable

component in both pharmaceutical and materials science research.

Medicinal Chemistry and Drug Discovery

The molecule is a key intermediate in the synthesis of pharmacologically active compounds,

particularly histamine receptor antagonists.[2]
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» Histamine H2 Receptor Antagonists: The imidazole ring is a core component of the histamine
pharmacophore. By incorporating it into larger molecules, medicinal chemists can design
antagonists that block the action of histamine at the H2 receptor in the stomach's parietal
cells, thereby reducing gastric acid secretion.[2][6] This makes IBA a valuable starting
material for developing drugs targeting gastrointestinal disorders like peptic ulcers and
GERD.[2][6]

» Enzyme Inhibitors & Antimicrobial Agents: The ability of the imidazole moiety to coordinate
with metal ions in enzyme active sites, coupled with the potential for diverse derivatization at
the carboxyl group, makes IBA a promising scaffold for developing novel enzyme inhibitors

and antimicrobial compounds.[2]

Materials Science: A Versatile MOF Linker

In materials science, 4-(1H-Imidazol-4-yl)benzoic acid is used as a bifunctional organic linker
to construct Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built
from metal nodes connected by organic linkers.

» Structural Diversity: The rigid, linear nature of IBA allows for the creation of robust and
porous frameworks. By reacting IBA with different metal salts (like Cu2*, Cd2*, Zn2*) under
varying conditions, researchers have synthesized a wide array of MOFs with different
topologies, from 1D chains to complex 3D interpenetrating networks.[1]

e Functional Properties: The resulting MOFs exhibit promising functional properties. For
instance, frameworks built with IBA have shown potential in:

o Luminescence: The organic linker can impart fluorescent properties to the MOF, which can
be used for chemical sensing applications.[1]

o Gas Adsorption: The porous nature of the MOFs allows them to selectively adsorb gases,

a property useful for gas storage and separation.[1]

MOF Assembly Concept
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Caption: Conceptual diagram of IBA linkers connecting metal nodes to form a porous
framework.

Conclusion

4-(1H-Imidazol-4-yl)benzoic acid is more than a simple organic molecule; it is a precisely
engineered building block with significant potential. Its structural rigidity, bifunctional nature,
and specific isomeric arrangement are key to its utility. A thorough understanding of its
molecular structure, confirmed through a combination of spectroscopic and crystallographic
analysis, is the foundation for its rational application. Whether serving as a critical intermediate
in the synthesis of life-saving pharmaceuticals or as a robust linker in the design of next-
generation functional materials, 4-(1H-Imidazol-4-yl)benzoic acid will undoubtedly continue to
be a molecule of high interest to the scientific community.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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